(4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
The compound "(4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone" is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core with two sulfonyl oxygen atoms (1,1-dioxido group). Key structural features include:
- A 4-methoxyphenyl group attached to the methanone moiety, contributing electron-donating properties via the methoxy substituent.
- A 3-(methylsulfanyl)phenyl substituent on the benzothiazine ring, introducing a sulfur-containing hydrophobic group.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c1-28-18-12-10-16(11-13-18)23(25)22-15-24(17-6-5-7-19(14-17)29-2)20-8-3-4-9-21(20)30(22,26)27/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJRAFUXCLNVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 3-(methylsulfanyl)aniline. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 3-(methylsulfanyl)aniline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the benzothiazinone core.
Oxidation: The final step involves the oxidation of the benzothiazinone core to introduce the dioxido groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The preparation method should be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido groups back to their corresponding sulfides.
Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or thiolate ions can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone exhibit significant antimicrobial properties. The presence of the benzothiazine moiety is particularly noteworthy as this class of compounds has been associated with antibacterial and antifungal activities. For instance, derivatives of benzothiazine have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents.
Anticancer Potential
Research into the anticancer properties of related benzothiazine compounds suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data indicate that the incorporation of specific substituents can enhance the selectivity and potency against cancer cell lines. The unique structure of this compound may contribute to these effects by modulating signaling pathways involved in cancer progression.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Computational Studies
Computational modeling has been employed to predict the molecular behavior and interactions of this compound. Density Functional Theory (DFT) calculations provide insights into its electronic properties and reactivity patterns. Such studies are crucial for understanding how modifications to the molecular structure can influence biological activity and stability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar core structure to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting a promising alternative in treating resistant bacterial infections.
Case Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines revealed that derivatives of benzothiazine showed selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers. The results support further investigation into the potential use of this compound as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()
- Core : Shared 1,1-dioxido-4H-benzothiazin-2-yl scaffold.
- Substituents: Phenyl group at the methanone position (vs. 4-methoxyphenyl in the target compound). 4-Butylphenyl group on the benzothiazine ring (vs. 3-(methylsulfanyl)phenyl).
- Impact : The 4-butylphenyl substituent increases lipophilicity (logP ~4.2 predicted) compared to the target compound’s methylsulfanyl group (logP ~3.8). The absence of a methoxy group may reduce electron-donating capacity.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
- Core : Fluorinated benzothiazine (7-fluoro substitution).
- Substituents: 4-Ethylphenyl at methanone (vs. 4-methoxyphenyl). 3-Methylphenyl on the benzothiazine ring (vs. 3-(methylsulfanyl)phenyl).
- The ethyl and methyl groups contribute moderate hydrophobicity.
Functional Analogues and Bioactivity Insights
Benzothiazole-Thiazolidinone Conjugates ()
- Core: Benzothiazole-thiazolidinone hybrid (distinct from benzothiazine).
- Key Features :
- Electron-donating groups (e.g., 4-methoxyphenyl) enhance antimicrobial activity.
- MIC values against E. coli and C. albicans: 15.6–125 µg/mL for active derivatives.
- Relevance to Target Compound : The 4-methoxyphenyl group in the target compound may similarly enhance bioactivity, though direct data are lacking.
Piroxicam Analogs ()
- Core: Modified piroxicam scaffold (non-benzothiazine).
- Activity : Anti-HIV EC50 values of 20–25 µM for top compounds.
- Relevance : Highlights the importance of scaffold optimization for target engagement, suggesting that the benzothiazine core in the target compound could be tuned for antiviral applications.
Mechanism of Action (MOA) Predictions
- Structural Similarity and MOA : Compounds with shared scaffolds (e.g., benzothiazine) may exhibit similar mechanisms. suggests that structural analogs with comparable cores and substituents (e.g., electron-donating groups) likely target overlapping pathways, such as enzyme inhibition or DNA interaction .
- Docking Insights : Molecular docking of related compounds (e.g., piroxicam analogs) indicates that substituent polarity and size influence binding to targets like HIV integrase .
Biological Activity
The compound (4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a complex organic molecule belonging to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxy group and a methylsulfanyl group which are pivotal in enhancing its biological activity.
Biological Activity Overview
The biological activities of benzothiazine derivatives are often attributed to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing methoxy and sulfanyl groups enhance antifungal activity against various pathogens. In vitro assays demonstrated that related benzothiazine compounds achieved minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Antifungal Activity
The presence of the methylsulfanyl group is particularly important for antifungal activity. A study highlighted that benzothiazine derivatives with this group showed superior antifungal effects against Fusarium oxysporum, surpassing traditional fungicides in efficacy . The compound's mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth.
Anticancer Activity
Benzothiazine derivatives have also been explored for their anticancer potential. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular, SAR studies suggest that modifications to the phenyl groups significantly influence the cytotoxicity profiles. One study reported an IC50 value of less than 10 µM against A-431 cells, indicating potent activity compared to standard chemotherapeutics .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in fungi and bacteria.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells and cancer cells alike.
Case Studies
Several studies have focused on the biological activity of related benzothiazine derivatives:
| Study | Compound | Activity | MIC/IC50 |
|---|---|---|---|
| Benzothiazine derivative | Antifungal | 6.25 µg/mL | |
| Related compound | Anticancer | <10 µM against A-431 | |
| Methoxy-substituted derivative | Antimicrobial | 12.5 µg/mL |
These findings underscore the potential therapeutic applications of this compound in treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
